molecular formula C20H21NO4 B5703303 methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate

methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate

Cat. No. B5703303
M. Wt: 339.4 g/mol
InChI Key: UHCGAYOGWKGAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is a chemical compound that has recently gained attention in the field of medicinal chemistry. It is a derivative of benzoic acid and has been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is not yet fully understood. However, it is believed to exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it an ideal candidate for the study of various inflammatory diseases such as arthritis and colitis. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that could be explored in the study of methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate. One area of interest is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action and to identify potential targets for the treatment of various diseases. Finally, the development of more water-soluble formulations could improve the bioavailability and efficacy of the compound in vivo.

Synthesis Methods

The synthesis of methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate involves the reaction of 3-amino benzoic acid with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess significant antimicrobial and antifungal properties.

properties

IUPAC Name

methyl 3-[(4-phenyloxane-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-18(22)15-6-5-9-17(14-15)21-19(23)20(10-12-25-13-11-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGAYOGWKGAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-phenyloxane-4-carbonyl)amino]benzoate

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